molecular formula C17H22 B14594108 Naphthalene, methyldipropyl- CAS No. 61205-41-2

Naphthalene, methyldipropyl-

Cat. No.: B14594108
CAS No.: 61205-41-2
M. Wt: 226.36 g/mol
InChI Key: UIWABPMJNXNONI-UHFFFAOYSA-N
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Description

Naphthalene, methyldipropyl- is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphthalene, methyldipropyl- typically involves the alkylation of naphthalene. One common method is the Friedel-Crafts alkylation, where naphthalene reacts with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve an inert solvent like carbon disulfide or nitrobenzene to facilitate the reaction .

Industrial Production Methods

Industrial production of naphthalene derivatives, including naphthalene, methyldipropyl-, often involves the distillation and fractionation of coal tar or petroleum. The crude naphthalene obtained from these processes is further purified and subjected to alkylation reactions to produce the desired derivatives .

Chemical Reactions Analysis

Types of Reactions

Naphthalene, methyldipropyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Naphthalene, methyldipropyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of naphthalene, methyldipropyl- involves its interaction with cellular components. Upon entering the organism, it undergoes metabolic activation to form reactive intermediates, such as epoxides. These intermediates can bind to cellular proteins and DNA, leading to various biological effects. The compound is detoxified and excreted mainly through conjugation with glutathione, glucuronic acid, or sulfate .

Comparison with Similar Compounds

Similar Compounds

    Naphthalene: The parent compound, known for its use in mothballs and as a precursor in chemical synthesis.

    Methylnaphthalene: Similar in structure but with a methyl group attached to the naphthalene ring.

    Anthracene: Another polycyclic aromatic hydrocarbon with three fused benzene rings.

    Phenanthrene: Similar to anthracene but with a different arrangement of the fused rings

Uniqueness

Naphthalene, methyldipropyl- is unique due to its specific alkylation pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications, particularly in the synthesis of complex organic molecules and industrial processes .

Properties

CAS No.

61205-41-2

Molecular Formula

C17H22

Molecular Weight

226.36 g/mol

IUPAC Name

3-methyl-1,2-dipropylnaphthalene

InChI

InChI=1S/C17H22/c1-4-8-15-13(3)12-14-10-6-7-11-16(14)17(15)9-5-2/h6-7,10-12H,4-5,8-9H2,1-3H3

InChI Key

UIWABPMJNXNONI-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C2=CC=CC=C2C=C1C)CCC

Origin of Product

United States

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